

A Comprehensive Technical Guide to the Applications of 4-Bromo-3-methoxybenzaldehyde

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Compound of Interest

Compound Name:	4-Bromo-3-methoxybenzaldehyde
CAS No.:	43192-34-3
Cat. No.:	B1280885

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Foreword: Unlocking Synthetic Potential

In the landscape of organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the molecular complexity it can engender. **4-Bromo-3-methoxybenzaldehyde** stands as a prime example of such a pivotal building block. Its elegantly substituted aromatic ring, featuring an electrophilic aldehyde, a versatile bromine handle for cross-coupling, and a methoxy group to modulate electronic properties, offers chemists a powerful tool for constructing a diverse array of target molecules. This guide provides an in-depth exploration of the properties, synthesis, and multifaceted applications of **4-bromo-3-methoxybenzaldehyde**, with a focus on its utility for researchers in medicinal chemistry and materials science. We will delve into the causality behind experimental choices and provide validated protocols to empower your research endeavors.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. **4-Bromo-3-methoxybenzaldehyde** is typically a white to light yellow

solid, soluble in many common organic solvents but poorly soluble in water.[1] Its key properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ BrO ₂	[1][2][3][4]
Molecular Weight	215.04 g/mol	[2][3][4]
Appearance	White to pale yellow crystalline solid	[1][5][6]
Melting Point	126-127 °C	[3][5]
Boiling Point	~290 °C (Predicted)	[1][5]
CAS Number	43192-34-3	[4]
InChIKey	HKLCOMKRVBQSHA- UHFFFAOYSA-N	[2][4][6]

Spectroscopic characterization is crucial for confirming the identity and purity of **4-bromo-3-methoxybenzaldehyde**, whether sourced commercially or synthesized in-house. Standard analytical techniques yield distinct signatures. Researchers can access reference spectra, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, from various chemical databases to validate their materials.[4][7]

A Cornerstone in Synthetic Chemistry

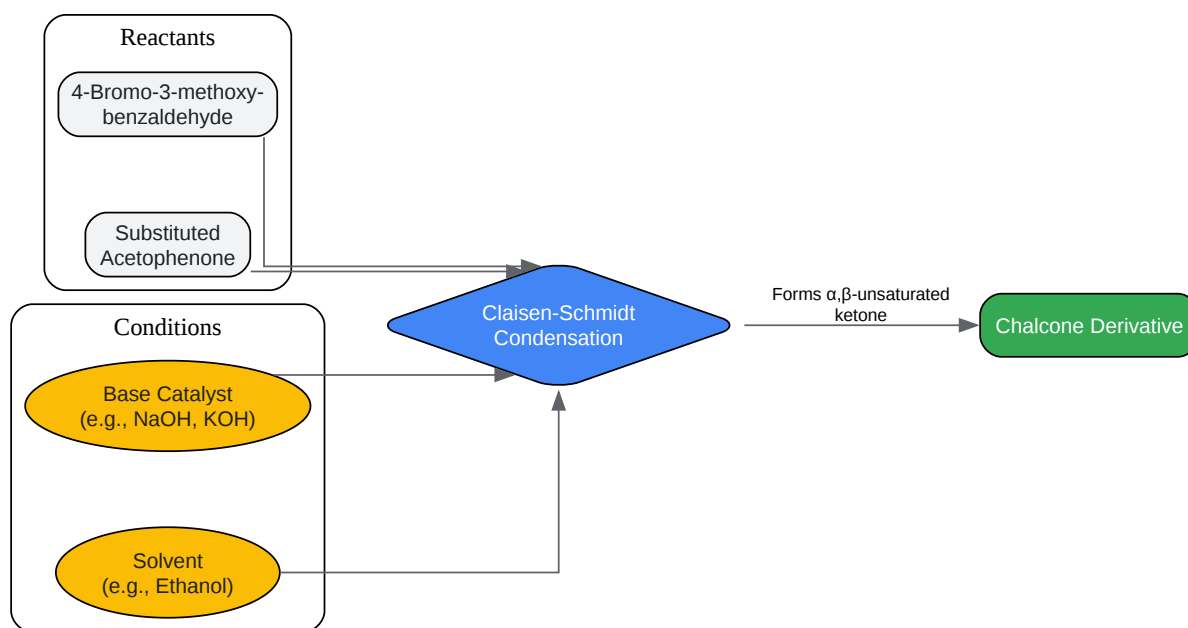
The true utility of **4-bromo-3-methoxybenzaldehyde** lies in its capacity to serve as a starting point for a multitude of chemical transformations. The aldehyde group is a gateway to imines, alcohols, and carboxylic acids, while the bromine atom is primed for carbon-carbon bond-forming reactions.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are highly valued precursors in the biosynthesis of flavonoids and isoflavonoids and possess a wide range of biological activities, including

antimicrobial and anticancer properties.[8][9] **4-Bromo-3-methoxybenzaldehyde** is an ideal substrate for the base-catalyzed Claisen-Schmidt condensation with various acetophenones to generate a library of substituted chalcones.

The reaction mechanism hinges on the deprotonation of the α -carbon of the acetophenone by a base (e.g., NaOH, KOH) to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of **4-bromo-3-methoxybenzaldehyde**. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β -unsaturated ketone—the chalcone.



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Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Exemplary Protocol: Synthesis of a 4-Bromo-3-methoxy-substituted Chalcone[10]

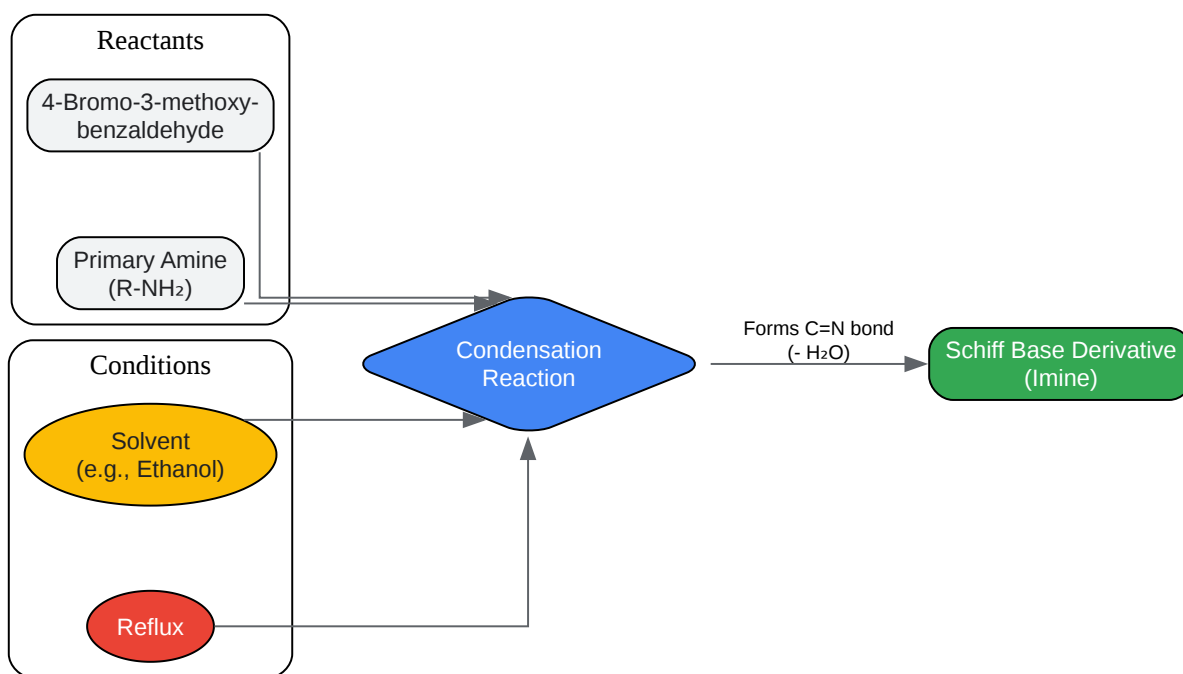
- Rationale: This protocol employs a strong base (NaOH) in a protic solvent (rectified spirit/ethanol) to facilitate the condensation at room temperature, which is energy-efficient and minimizes side reactions. The workup is designed to neutralize the catalyst and precipitate the crude product, which is then purified by recrystallization.
- Materials:
 - **4-Bromo-3-methoxybenzaldehyde** (0.01 mol)
 - Appropriately substituted acetophenone (0.01 mol)
 - Rectified spirit (ethanol, 10 mL)
 - Sodium hydroxide solution (1g in 10 mL H₂O)
 - 0.1 N HCl for neutralization
 - Magnetic stirrer, round-bottomed flask, cold water bath
- Procedure:
 - Dissolve **4-bromo-3-methoxybenzaldehyde** (0.01 mol) and the substituted acetophenone (0.01 mol) in 10 mL of rectified spirit in a 250 mL round-bottomed flask equipped with a magnetic stirrer.
 - While stirring vigorously, add 10 mL of the NaOH solution dropwise to the reaction mixture over 30 minutes. The formation of a turbid solution indicates the initiation of the reaction.
 - Maintain the reaction temperature between 20-25°C using a cold water bath.
 - Continue vigorous stirring for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, carefully neutralize the reaction mixture with 0.1-0.2 N HCl until precipitation of the chalcone is complete.
 - Filter the crude chalcone, wash with cold water, and air-dry.

- Purify the product by recrystallization from rectified spirit to afford the pure chalcone.

Synthesis of Schiff Bases (Imines)

Schiff bases are compounds containing an azomethine ($-C=N-$) group. They are synthesized by the condensation of a primary amine with an aldehyde or ketone.[11] Derivatives of **4-bromo-3-methoxybenzaldehyde** are of significant interest due to their applications as ligands in coordination chemistry and their wide spectrum of biological activities, including antimicrobial and anticancer properties.[12][13]

The formation of a Schiff base is typically a reversible reaction and is often carried out by refluxing the reactants in an alcohol, sometimes with an acid or base catalyst. The removal of water, a byproduct of the condensation, drives the equilibrium towards the product.



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Caption: General workflow for the synthesis of Schiff bases.

Exemplary Protocol: Synthesis of a Schiff Base from **4-Bromo-3-methoxybenzaldehyde**[\[12\]](#)

- Rationale: This protocol uses ethanol as a solvent, which is effective at dissolving both the aldehyde and many primary amines. Refluxing provides the necessary activation energy for the condensation and helps to remove the water azeotropically, driving the reaction to completion.
- Materials:
 - **4-Bromo-3-methoxybenzaldehyde** (1 mmol)
 - Primary amine (e.g., 2-(4-aminophenyl)ethan-1-ol) (1 mmol)
 - Ethanol (20 mL)
 - Reflux apparatus, magnetic stirrer
- Procedure:
 - Dissolve the primary amine (1 mmol) in 20 mL of ethanol in a round-bottomed flask.
 - Add a solution of **4-bromo-3-methoxybenzaldehyde** (1 mmol) in a minimal amount of ethanol to the flask.
 - Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 79°C) with continuous stirring.
 - Maintain the reflux for 2-6 hours, monitoring the reaction by TLC.
 - After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.
 - Collect the precipitate by filtration, wash it several times with cold ethanol to remove unreacted starting materials.
 - Dry the purified Schiff base in a vacuum desiccator.

Utility in Cross-Coupling and Other Reactions

The presence of the bromine atom makes **4-bromo-3-methoxybenzaldehyde** a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[3] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures, particularly biaryl compounds, which are common motifs in pharmaceuticals.

Furthermore, the aldehyde functionality can be selectively reduced to an alcohol using reagents like sodium borohydride, or oxidized to a carboxylic acid with agents like potassium permanganate, further expanding its synthetic versatility. The molecule itself can be synthesized from 4-bromo-3-methoxybenzotrile via reduction with Diisobutylaluminium hydride (DIBAL-H), a method useful when the benzotrile is a more accessible precursor.[5] [14]

Applications in Medicinal Chemistry & Agrochemicals

4-Bromo-3-methoxybenzaldehyde is a key intermediate in the synthesis of molecules for the pharmaceutical and agrochemical industries.[3] Its derivatives are investigated for a wide range of therapeutic applications.

- **Antimicrobial Agents:** As discussed, both chalcone and Schiff base derivatives of **4-bromo-3-methoxybenzaldehyde** have been synthesized and evaluated for their antibacterial and antifungal activities.[12][15][16] The specific substitution pattern of the molecule can be fine-tuned to enhance potency against various microbial strains.
- **Anticancer Agents:** Schiff base metal complexes derived from bromo- and methoxy-substituted salicylaldehydes have shown promising in vitro cytotoxicity against human cancer cell lines, such as Hep-G2 (liver) and MCF-7 (breast).[12]
- **Analgesic and Anti-inflammatory Agents:** The benzaldehyde scaffold is used in the preparation of more complex molecules with potential analgesic and anti-inflammatory properties.[3]

- Enzyme Inhibitors: The structural motifs accessible from this intermediate are relevant for designing enzyme inhibitors, a major strategy in drug discovery.[3]

Safety & Handling

As an organic chemical, **4-bromo-3-methoxybenzaldehyde** requires careful handling in a laboratory setting.[1]

- Hazards: It may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation.[4][6]
- Personal Protective Equipment (PPE): Always wear appropriate protective measures, including laboratory gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1]
- Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][5] Keep it away from sources of ignition and strong oxidizing agents.[1]

Conclusion

4-Bromo-3-methoxybenzaldehyde is far more than a simple aromatic aldehyde. It is a strategically functionalized building block that provides a reliable and versatile entry point into several important classes of organic compounds. Its utility in synthesizing biologically active chalcones and Schiff bases, coupled with the potential for C-C bond formation via its bromo substituent, cements its role as a valuable intermediate for professionals in drug discovery, medicinal chemistry, and materials science. The robust and well-documented protocols for its transformation allow researchers to readily generate molecular diversity, accelerating the discovery of novel compounds with desired functions.

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